3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
Description
This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 4 and 8, respectively. A propanamido-propanoic acid side chain is attached via an ether linkage at position 7 of the coumarin scaffold.
Properties
IUPAC Name |
3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUZAWYZFWVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The propanoic acid moiety is introduced through an amidation reaction, where the chromen-2-one derivative reacts with 3-aminopropanoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antioxidant Activity: Exhibits antioxidant properties due to the chromen-2-one core.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Material Science: Incorporated into polymers for enhanced properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Antioxidant Mechanism: Scavenges free radicals, preventing oxidative damage to cells.
Signal Transduction: Modulates signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid with analogous coumarin derivatives documented in the evidence. Key structural variations include substituent groups (alkyl chains, halogens), linker types (amide vs. ester), and side-chain modifications.
*Calculated molecular weight based on formula.
†Assumed purity based on similar entries in the evidence (e.g., ).
Key Observations:
Substituent Effects :
- Alkyl groups (ethyl, propyl, butyl) at position 4 modulate hydrophobicity and steric bulk. For example, the butyl group in the second compound increases lipophilicity compared to the ethyl group in the target compound .
- Halogenation (e.g., chlorine in the last entry) may enhance electronic properties or binding affinity in biological systems .
Side-Chain Diversity :
- The phenyl-substituted derivative (last entry) demonstrates how aromatic moieties can alter π-π stacking interactions, a critical factor in protein binding .
Biological Activity
3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid, a compound derived from chromenone, exhibits potential biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological actions.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone moiety attached to a propanoic acid group through an amide linkage. The molecular formula is , and its IUPAC name reflects its complex structure involving ethyl and methyl substituents.
Anticancer Activity
Recent studies have revealed that derivatives of chromenone, including the target compound, exhibit significant anticancer properties.
Case Study: Anticancer Efficacy
A study assessed the effects of various chromenone derivatives on cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated that compounds similar to this compound demonstrated:
- Selective Cytotoxicity : The compound significantly reduced cell viability in Caco-2 cells by approximately 39.8%, while showing less effect on A549 cells.
- Structure-Activity Relationship : Variations in substituents influenced the anticancer activity, suggesting that modifications to the chromenone structure can enhance efficacy against specific cancer types .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 3a | Caco-2 | 39.8 | <0.001 |
| 3b | A549 | 31.9 | NS |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Chromenone derivatives are known for their broad-spectrum activity against various pathogens.
Antifungal Activity
In vitro studies have shown that related compounds exhibit antifungal activity against drug-resistant strains of Candida. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of key enzymatic pathways necessary for fungal survival .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidant Properties : Chromenones are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Certain studies suggest that chromenone derivatives can inhibit enzymes involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid?
- Methodology : The synthesis typically involves coupling a chromene derivative (e.g., 7-hydroxy-4-ethyl-8-methylcoumarin) with a propanoic acid precursor. Key steps include:
- Esterification : Reacting the hydroxyl group of the chromene core with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form an ester intermediate .
- Hydrolysis : Converting the ester to the carboxylic acid using aqueous NaOH or HCl, followed by purification via recrystallization or column chromatography .
- Optimization : Reaction temperature (40–60°C) and solvent choice (anhydrous acetone or DMF) are critical to avoid side reactions like premature hydrolysis.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (key signals: coumarin carbonyl at ~160 ppm, propanoic acid protons at δ 2.5–3.5) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~376.13).
Q. What are the primary biological targets or pathways associated with this compound?
- Mechanistic Insights : Chromene derivatives often inhibit cyclooxygenase (COX) enzymes or interact with nuclear receptors (e.g., PPAR-γ). Preliminary assays should prioritize COX-1/2 inhibition studies using ELISA kits and cell-based inflammatory models (e.g., RAW 264.7 macrophages) .
- Reference Data : Analogs with ethyl/methyl substitutions show moderate COX-2 selectivity (IC₅₀ ~10–50 μM) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Crystallography Workflow :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms .
Validation : Mercury CSD 2.0 can visualize voids, hydrogen-bonding networks, and packing motifs to confirm stability and polymorphism risks .
- Case Study : A related coumarin-propanoic acid derivative (CAS 304896-87-5) crystallized in a monoclinic P2₁/c space group, revealing key torsional angles (~15° deviation in the propanoamido chain) .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Comparative Analysis :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. propyl groups on the coumarin ring) using in vitro assays. For example, halogenated analogs (e.g., Cl or F at position 8) often enhance cytotoxicity but reduce solubility .
- Assay Variability : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize discrepancies.
- Data Interpretation : Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to differentiate significant activity trends.
Q. What computational approaches are suitable for predicting binding modes or metabolic stability?
- In Silico Strategies :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR). Focus on the coumarin core’s π-π stacking with Tyr385 and the propanoic acid’s hydrogen bonds to Arg120 .
- ADMET Prediction : Tools like SwissADME can estimate logP (~2.5), bioavailability (Score >0.55), and CYP450 metabolism risks (e.g., CYP2C9 inhibition likelihood).
Methodological Best Practices
-
Data Contradiction Resolution :
- Reproducibility : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based COX inhibition and Western blotting for protein expression).
- Meta-Analysis : Aggregate data from PubChem, CAS Common Chemistry, and EPA DSSTox to identify consensus trends .
-
Structural Characterization Pitfalls :
- Avoid overreliance on low-resolution NMR (e.g., <400 MHz) for conformational analysis.
- For ambiguous NOE signals, supplement with 2D-COSY or ROESY experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
